1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone
Overview
Description
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a bromine atom and an ethanone group attached to the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to interact with various targets such as cyclin-dependent kinase 5 (cdk5) and the DprE1 protein in Mycobacterium tuberculosis .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit cdk5 by binding to the hinge region via a water molecule .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways, including those involved in inflammation and cancer .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, including anti-inflammatory, analgesic, and anti-tubercular activities .
Biochemical Analysis
Biochemical Properties
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The compound binds to the active site of these enzymes, inhibiting their activity and leading to an accumulation of acetylcholine in the synaptic cleft. This interaction is significant for its potential use in treating neurodegenerative diseases .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting acetylcholinesterase, leading to enhanced cholinergic transmission. This can result in improved cognitive function and memory. Additionally, the compound has been observed to modulate gene expression related to neuroprotection and cellular metabolism, further highlighting its potential therapeutic benefits .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a covalent bond with the serine residue in the enzyme’s catalytic triad. This inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. Additionally, the compound may interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase, leading to sustained increases in acetylcholine levels. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to improved cognitive function without significant adverse effects. At higher doses, the compound may exhibit toxicity, including symptoms such as muscle weakness and respiratory distress. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of the compound, followed by conjugation reactions with glutathione or glucuronic acid. These metabolic processes facilitate the excretion of the compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters such as P-glycoprotein may be involved in the efflux of the compound from cells, influencing its localization and accumulation. Additionally, binding proteins in the plasma can facilitate the distribution of the compound to different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, may influence the targeting of the compound to specific cellular compartments. Additionally, the compound may be sequestered in organelles such as lysosomes or mitochondria, affecting its overall bioactivity .
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone typically involves the bromination of 2-acetylbenzothiazole. One common method includes the reaction of 2-acetylbenzothiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by functional group modifications. These methods may utilize various catalysts and reagents to optimize yield and purity .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions using solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield benzothiazole-based amides, while oxidation reactions can produce benzothiazole carboxylic acids .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anti-tubercular, anti-cancer, and anti-inflammatory agents.
Biological Studies: It serves as a probe for studying enzyme interactions and biological pathways.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: This compound lacks the bromine and ethanone groups but retains the benzothiazole core.
2-Mercaptobenzothiazole: This derivative contains a thiol group and is widely used as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: This compound has a phenyl group attached to the benzothiazole ring and is used in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and ethanone group allows for unique substitution and oxidation reactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWGYNKWZWBMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379928 | |
Record name | 1-(1,3-Benzothiazol-2-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54223-20-0 | |
Record name | 1-(1,3-Benzothiazol-2-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzothiazol-2-yl)-2-bromoethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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